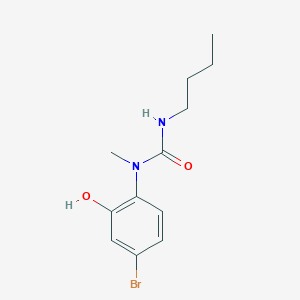
N-(4-Bromo-2-hydroxyphenyl)-N'-butyl-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with butyl and methyl groups attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea typically involves the reaction of 4-bromo-2-hydroxyaniline with butyl isocyanate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde or 4-bromo-2-hydroxyacetophenone.
Reduction: Formation of N-(2-hydroxyphenyl)-N’-butyl-N-methylurea.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromo-2-hydroxyphenyl)-N’-ethyl-N-methylurea
- N-(4-Bromo-2-hydroxyphenyl)-N’-propyl-N-methylurea
- N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-ethylurea
Uniqueness
N-(4-Bromo-2-hydroxyphenyl)-N’-butyl-N-methylurea is unique due to the specific combination of the butyl and methyl groups attached to the urea moiety, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and hydroxyl group on the phenyl ring also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
112936-52-4 |
|---|---|
Molekularformel |
C12H17BrN2O2 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
1-(4-bromo-2-hydroxyphenyl)-3-butyl-1-methylurea |
InChI |
InChI=1S/C12H17BrN2O2/c1-3-4-7-14-12(17)15(2)10-6-5-9(13)8-11(10)16/h5-6,8,16H,3-4,7H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
PCFPGTNZEFMVBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N(C)C1=C(C=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


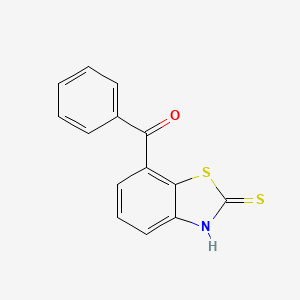
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)

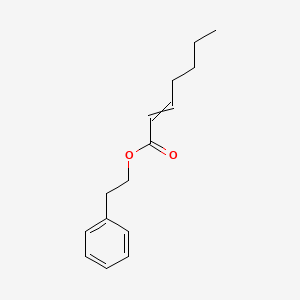

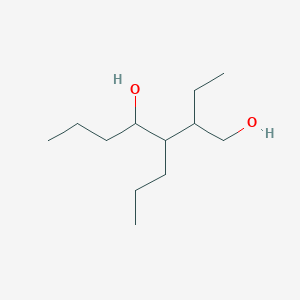

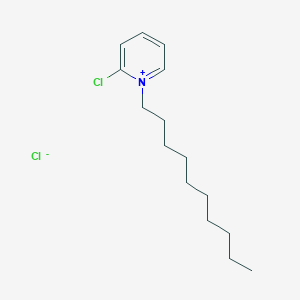

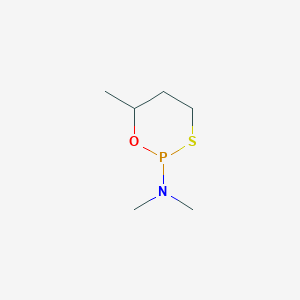

![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
